4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride
Overview
Description
4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride (4-AMPCA-BHCl) is a chemical compound used in a variety of scientific research applications. It is an amide of 4-aminomethylpiperidine-1-carboxylic acid (4-AMPCA) and benzylamine, and is commonly referred to as 4-AMPCA-BHCl. 4-AMPCA-BHCl is a colorless crystalline solid that is soluble in water and other organic solvents. It is used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments. It is used to study the effects of various compounds on cellular processes, as well as to study the pharmacological effects of drugs. It is also used in studies of enzyme kinetics, and in the determination of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it is believed to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects, as well as to inhibit the growth of certain cancer cells. In addition, it has been shown to have neuroprotective effects, and to modulate the release of certain neurotransmitters, such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride for laboratory experiments include its low toxicity, and its ability to inhibit certain enzymes and receptors. However, its use is limited by its relatively low solubility in water, and its relatively low potency.
Future Directions
Potential future directions for the use of 4-Aminomethylpiperidine-1-carboxylic acid benzylamide hydrochloride include further studies of its pharmacological effects, as well as its potential use as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, further studies of its biochemical and physiological effects are needed to better understand its mechanism of action. Furthermore, further studies of its potential use in drug delivery systems, as well as its potential use as a biomarker, are needed.
properties
IUPAC Name |
4-(aminomethyl)-N-benzylpiperidine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c15-10-12-6-8-17(9-7-12)14(18)16-11-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQJYMRCNSXYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.